molecular formula C8H9ClN2O4 B8062764 (4-Amino-3-nitro-phenyl)-acetic acid hydrochloride

(4-Amino-3-nitro-phenyl)-acetic acid hydrochloride

Cat. No.: B8062764
M. Wt: 232.62 g/mol
InChI Key: KKERPVDHTGANQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-3-nitro-phenyl)-acetic acid hydrochloride: is a chemical compound characterized by the presence of an amino group (-NH2), a nitro group (-NO2), and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3-nitro-phenyl)-acetic acid hydrochloride typically involves the nitration of 4-aminophenylacetic acid followed by the introduction of a nitro group at the 3-position. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves large-scale reactors and advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

(4-Amino-3-nitro-phenyl)-acetic acid hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso group (-NO), leading to the formation of 4-nitroso-3-nitro-phenyl)-acetic acid hydrochloride .

  • Reduction: The nitro group can be reduced to an amine group (-NH2), resulting in the formation of 4-amino-3-amino-phenyl)-acetic acid hydrochloride .

  • Substitution: The acetic acid moiety can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

  • Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • 4-nitroso-3-nitro-phenyl)-acetic acid hydrochloride: (from oxidation)

  • 4-amino-3-amino-phenyl)-acetic acid hydrochloride: (from reduction)

  • Various halogenated derivatives (from substitution)

Scientific Research Applications

(4-Amino-3-nitro-phenyl)-acetic acid hydrochloride: has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

(4-Amino-3-nitro-phenyl)-acetic acid hydrochloride: is compared with other similar compounds, such as 3-nitro-4-aminophenylacetic acid and 4-nitro-3-aminophenylacetic acid . These compounds share structural similarities but differ in the position of the amino and nitro groups, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 3-nitro-4-aminophenylacetic acid

  • 4-nitro-3-aminophenylacetic acid

  • 2-nitro-4-aminophenylacetic acid

  • 3-nitro-2-aminophenylacetic acid

Does this cover everything you were looking for?

Properties

IUPAC Name

2-(4-amino-3-nitrophenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4.ClH/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14;/h1-3H,4,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKERPVDHTGANQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (4-acetylamino-3-nitro-phenyl)-acetic acid methyl ester (1.3 g, 5.15 mmol) in 6 N aqueous hydrochloric acid (10 mL) was stirred at reflux for 1.5 h, then concentrated in vacuo to dryness. The residue was triturated with diethyl ether, filtered, washed with diethyl ether, and dried in vacuo to give 978 mg of product as a dark orange-yellow solid. 1H NMR 500 MHz (DMSO) δ 3.49 (s, 2H), 6.98 (d, 1H), 7.30 (dd, 1H), 7.86 (d, 1H); MS (m/z) 197 [M+H+]+.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.